Chlorure de DL-lauroylcarnitine

Vue d'ensemble

Description

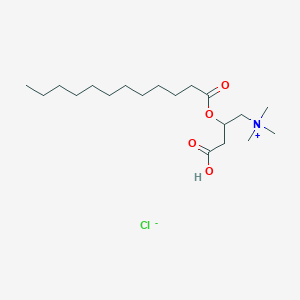

DL-Lauroylcarnitine chloride: is a zwitterionic, long-chain acylcarnitine compound. It is known for its role as a permeation enhancer, which facilitates the absorption of hydrophilic compounds through mucosal membranes . The compound has the molecular formula C19H38NO4Cl and a molecular weight of 379.96 g/mol .

Applications De Recherche Scientifique

DL-Lauroylcarnitine chloride has a wide range of applications in scientific research, including:

Analyse Biochimique

Cellular Effects

DL-Lauroylcarnitine chloride has been shown to influence cell function . It is known to enhance the absorption of certain compounds, particularly through mucosal membranes

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules

Metabolic Pathways

DL-Lauroylcarnitine chloride is involved in the metabolism of most mammals, plants, and some bacteria . It plays a key role in lipid metabolism and beta-oxidation . It is used to transport long-chain fatty acids into the mitochondria to be oxidized for energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Lauroylcarnitine chloride can be synthesized through the esterification of DL-carnitine with lauric acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of DL-Lauroylcarnitine chloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Lauroylcarnitine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Hydrolysis: DL-carnitine and lauric acid.

Oxidation: Oxidized derivatives of DL-Lauroylcarnitine chloride.

Mécanisme D'action

DL-Lauroylcarnitine chloride exerts its effects by interacting with the lipid bilayer of cell membranes. The compound’s long-chain fatty acid moiety integrates into the membrane, disrupting the lipid packing and increasing membrane fluidity . This disruption enhances the paracellular transport of hydrophilic compounds, allowing them to pass through the membrane more easily . The molecular targets involved include the tight junction proteins, which are modulated to increase permeability .

Comparaison Avec Des Composés Similaires

- Lauroyl-L-carnitine chloride

- Palmitoyl-DL-carnitine chloride

- Stearoyl-L-carnitine chloride

Comparison: DL-Lauroylcarnitine chloride is unique due to its specific fatty acid chain length (lauric acid) and its zwitterionic nature, which provides a balance between hydrophilicity and lipophilicity . Compared to other acylcarnitines, such as palmitoyl-DL-carnitine chloride and stearoyl-L-carnitine chloride, DL-Lauroylcarnitine chloride offers distinct advantages in terms of membrane permeability enhancement and stability .

Activité Biologique

DL-Lauroylcarnitine chloride, a zwitterionic long-chain acylcarnitine, plays a significant role in lipid metabolism and has garnered attention for its potential applications in drug delivery and membrane permeability enhancement. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C₁₉H₃₈ClNO₄

- Molecular Weight: 379.97 g/mol

- CAS Number: 14919-37-0

- Purity: ≥98% (HPLC)

DL-Lauroylcarnitine chloride functions primarily as an enhancer of mucosal membrane permeability. It facilitates the absorption of hydrophilic compounds, making it valuable in pharmaceutical formulations aimed at improving bioavailability. Its mechanism involves:

- Interaction with Cell Membranes: Enhances the permeability of mucosal membranes, allowing for improved absorption of drugs such as salmon calcitonin and human growth hormone in animal models .

- Lipid Metabolism Pathway: Acts as an intermediate in fatty acid oxidation, influencing metabolic processes across various biological systems .

1. Lipid Metabolism

Acylcarnitines, including DL-Lauroylcarnitine chloride, are crucial intermediates in the transport and oxidation of fatty acids. They facilitate the entry of long-chain fatty acids into mitochondria for β-oxidation. Studies have shown that alterations in acylcarnitine profiles can indicate metabolic disorders such as type 2 diabetes, where incomplete β-oxidation leads to increased fatty acylcarnitines in plasma .

2. Cellular Effects

Research indicates that DL-Lauroylcarnitine chloride can stimulate inflammatory pathways within cells. For instance, C12-C14 acylcarnitines have been shown to activate nuclear factor κ-B (NF-κB) activity significantly in RAW264.7 cells, suggesting a role in pro-inflammatory signaling associated with insulin resistance .

Case Study 1: Enhancement of Drug Absorption

A study demonstrated that DL-Lauroylcarnitine chloride significantly enhances the nasal absorption of salmon calcitonin in rats. The results indicated that formulations containing this compound yielded higher bioavailability compared to control formulations without it .

Case Study 2: Metabolic Profiling in Diabetic Patients

In a clinical study involving type 2 diabetic patients, plasma acylcarnitine levels were analyzed to assess lipid metabolism efficiency. The findings revealed elevated levels of certain acylcarnitines, including those related to incomplete fatty acid oxidation, which correlated with insulin resistance markers .

Applications in Research and Industry

Safety and Toxicology

While DL-Lauroylcarnitine chloride shows promise for enhancing drug absorption, safety concerns have been raised regarding potential intestinal epithelial damage when used as a permeation enhancer. Adverse gastrointestinal effects have been reported in clinical trials involving similar compounds . Further studies are needed to evaluate the long-term safety profile of DL-Lauroylcarnitine chloride.

Propriétés

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.